molecular formula C7H9FN2 B8819667 6-fluoro-N,N-dimethylpyridin-3-amine CAS No. 1823624-32-3

6-fluoro-N,N-dimethylpyridin-3-amine

Cat. No.: B8819667
CAS No.: 1823624-32-3
M. Wt: 140.16 g/mol
InChI Key: PNLGUGDMFMBFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-N,N-dimethylpyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C₆H₈FN₃ and a molecular weight of 141.15 g/mol . Its CAS registry number is 33096-99-0, and it is stored under inert conditions at 2–8°C due to its sensitivity to environmental factors . The compound features a fluorine atom at the 6-position of the pyridine ring and a dimethylamino group at the 3-position. This structural motif is critical for its physicochemical properties, including moderate lipophilicity and electronic effects imparted by the electron-withdrawing fluorine atom and electron-donating dimethylamino group.

Safety data indicate that the compound poses risks of skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Its applications span pharmaceutical intermediates and biochemical research, though specific biological targets remain less documented compared to structurally related analogs.

Properties

IUPAC Name

6-fluoro-N,N-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLGUGDMFMBFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-fluoro-N,N-dimethylpyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives, which are commercially available or can be synthesized through established methods.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom at the 3rd position. This can be accomplished using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

6-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-fluoro-N,N-dimethylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamine group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Structural Insights :

  • Halogen Effects : Fluorine (atomic radius: 0.64 Å) reduces steric hindrance compared to bulkier bromine (1.14 Å), enhancing binding affinity in receptor-ligand interactions .
  • Electronic Effects : Fluorine’s electronegativity increases the electron-deficient nature of the pyridine ring, whereas bromine’s polarizability enhances π-stacking interactions .

Physicochemical Properties

Property This compound 6-Bromo Analog Non-Fluorinated Analog
Lipophilicity (LogP) ~1.2 (estimated) ~2.1 (higher due to Br) ~0.8
Solubility Moderate in polar solvents Low in water High in polar solvents
Stability Stable under inert conditions Light-sensitive Air-stable
  • Fluorine vs. Bromine : The bromo analog’s higher molecular weight and lipophilicity make it less bioavailable but more suited for hydrophobic environments .
  • Non-Fluorinated Analog: The absence of fluorine increases solubility but reduces metabolic stability .

Research Findings and Trends

  • Fluorine’s Role : Fluorination improves metabolic stability and target selectivity in kinase inhibitors, as seen in analogs like 18q (DHODH inhibitor) .
  • Biological Tools: Derivatives such as PMA2 (6-(aminomethyl)-N,N-dimethylpyridin-3-amine) are used to study metal ion chelation in neurodegenerative diseases .
  • Synthetic Utility : Bromo and iodo analogs are pivotal in Suzuki-Miyaura couplings for drug discovery .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoro-N,N-dimethylpyridin-3-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via palladium-catalyzed coupling reactions. For example, a modified Buchwald-Hartwig amination can be employed using Pd(OAc)₂ (0.25 mmol) and Xantphos (0.30 mmol) as ligands, with t-BuONa (7.0 mmol) as a base in refluxing toluene. The reaction typically proceeds at 100–110°C for 12–24 hours .
  • Key Considerations : Optimize ligand-to-metal ratios and base strength to improve yields. Lower yields (e.g., 24% in some analogs ) may result from steric hindrance or competing side reactions. Purification via silica gel chromatography (hexane/EtOAc gradient) is recommended .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to adjacent F atoms) and dimethylamino group signals (δ ~2.8–3.2 ppm for N(CH₃)₂) .
  • HRMS : Confirm molecular ion [M+H]⁺ peaks (calculated m/z for C₇H₁₀F₂N₂: 154.0774) .
  • Elemental Analysis : Validate purity (≥95% as per commercial standards ).

Q. What are the solubility and physicochemical properties of this compound?

  • Methodology :

  • LogP Prediction : Use computational tools (e.g., XLogP3) to estimate hydrophobicity (predicted LogP ~1.2), suggesting moderate solubility in polar aprotic solvents like DMSO or methanol .
  • Experimental Solubility : Test in graded solvent systems (e.g., water, ethanol, chloroform) via shake-flask method. For analogs, solubility in methanol is often >10 mg/mL .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, dimethylamino substitution) influence the biological activity of pyridin-3-amine derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare this compound with analogs (e.g., 6-chloro or 6-trifluoromethyl variants ). Fluorination enhances metabolic stability and bioavailability, while dimethylamino groups improve solubility .
  • Biological Assays : Screen for antifungal or antibacterial activity using microdilution methods (MIC values) .

Q. How can conflicting data on reaction yields (e.g., 24% vs. 92% in similar syntheses) be resolved?

  • Methodology :

  • Controlled Replication : Repeat reactions with strict control of moisture, oxygen, and catalyst activation (e.g., degas solvents, use Schlenk techniques) .
  • Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify intermediates or byproducts. Low yields in analogs (e.g., 24% for 3i ) may stem from steric effects or competing pathways.

Q. What strategies are effective for optimizing regioselectivity in the functionalization of pyridin-3-amine scaffolds?

  • Methodology :

  • Directing Groups : Use meta-directing groups (e.g., dimethylamino) to favor substitution at the 6-position. For fluorination, employ Balz-Schiemann or Halex reactions under controlled conditions .
  • Computational Modeling : Apply DFT calculations to predict reactive sites and transition states, reducing trial-and-error experimentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.